molecular formula C10H12O4 B12299181 alpha-Carbonylphenylbutyricacidhydrate

alpha-Carbonylphenylbutyricacidhydrate

Cat. No.: B12299181
M. Wt: 196.20 g/mol
InChI Key: GGHNMLNTPITMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Carbonylphenylbutyricacidhydrate is an organic compound characterized by the presence of a carbonyl group (C=O) attached to a phenyl ring and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Carbonylphenylbutyricacidhydrate typically involves the reaction of phenylacetic acid with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and distillation is common to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-Carbonylphenylbutyricacidhydrate undergoes several types of chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Phenylbutyric acid derivatives.

    Reduction: Phenylbutanol derivatives.

    Substitution: Halogenated and nitrated phenylbutyric acid derivatives.

Scientific Research Applications

Alpha-Carbonylphenylbutyricacidhydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-Carbonylphenylbutyricacidhydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl group can form hydrogen bonds with active site residues, influencing the activity of enzymes. Additionally, the phenyl ring can engage in hydrophobic interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Dicarbonyl Compounds: These compounds, such as glyoxal and methylglyoxal, share the presence of a carbonyl group adjacent to another functional group.

    Phenylbutyric Acid Derivatives: Compounds like phenylbutyric acid and its esters have similar structural features but differ in their functional groups.

Uniqueness

Alpha-Carbonylphenylbutyricacidhydrate is unique due to its specific combination of a carbonyl group, phenyl ring, and butyric acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-oxo-4-phenylbutanoic acid;hydrate

InChI

InChI=1S/C10H10O3.H2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);1H2

InChI Key

GGHNMLNTPITMPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.